Thiazolidine, 2-(nitromethylene)-

Descripción general

Descripción

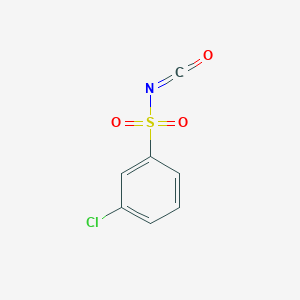

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .

Synthesis Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “Thiazolidine, 2-(nitromethylene)-” has been systematically characterized using 1D and 2D NMR spectroscopic analyses . The structure of the thiazolidine ring was confirmed with the purified product .Chemical Reactions Analysis

The reaction kinetics between 1,2-aminothiols and aldehydes are fast and efficient at a broad range of pH (pH = 5–9) with millimolar concentrations of the substrates . Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .Physical And Chemical Properties Analysis

“Thiazolidine, 2-(nitromethylene)-” is a chemical compound with the molecular formula C4H6N2O2S and a molecular weight of 146.17 . It is a heterocyclic compound consisting of a five-membered C3NS ring .Aplicaciones Científicas De Investigación

-

Organic Synthesis and Medicinal Chemistry

- Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

- They behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates .

- The presence of sulfur at the first position and nitrogen at the third position enhances their pharmacological properties .

- They are used as vehicles in the synthesis of valuable organic combinations .

- Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

-

Pharmacological Applications

- Thiazolidine derivatives show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

- This diversity in the biological response makes it a highly prized moiety .

- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

- The accessible clinical applications in various biological targets are critically reviewed .

-

Probe Design in Therapeutic Research

- Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design .

- The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity .

- The accessible clinical applications in various biological targets are critically reviewed .

- These data provide useful information for designing next-generation drug candidates .

-

Development of Multifunctional Drugs

-

Fast Reaction Kinetics

-

Green Synthesis

- Thiazolidine derivatives have been synthesized using various green chemistry approaches .

- These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .

- The advantages of green synthesis include atom economy, cleaner reaction profile, and catalyst recovery .

- This approach helps scientists to probe and stimulate the study of these scaffolds .

-

Antitubercular Activity

-

Functionalized Thiazolo[3,2-a]pyridine Derivatives

Safety And Hazards

“Thiazolidine, 2-(nitromethylene)-” is classified as an irritant. It is irritating to eyes, respiratory system, and skin . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

Direcciones Futuras

Thiazolidine motifs are very intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . They show varied biological properties viz. anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety. Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

(2E)-2-(nitromethylidene)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2S/c7-6(8)3-4-5-1-2-9-4/h3,5H,1-2H2/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDEZECZCLMOIJN-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C[N+](=O)[O-])N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CS/C(=C/[N+](=O)[O-])/N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80216581 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazolidine, 2-(nitromethylene)- | |

CAS RN |

66357-40-2 | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066357402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolidine, 2-(nitromethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80216581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methoxy-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B1368107.png)

![1-[3-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B1368119.png)

![7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1368121.png)

![4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidine-3-carboxylic acid](/img/structure/B1368134.png)